Uvidin C
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Overview
Description
Uvidin C is a drimane sesquiterpene isolated from the fungus Lactarius uvidus. It is part of a family of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The first synthesis of Uvidin C was achieved from (-)-drimenol through a ketol intermediate . The synthetic route involves several steps, including oxidation and reduction reactions, to achieve the desired structure. The key steps in the synthesis include the formation of a ketol intermediate, followed by reduction to yield this compound .
Industrial Production Methods
the synthesis from natural sources, such as Lactarius uvidus, remains a primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
Uvidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with modified functional groups, such as hydroxyl and acetyl groups. These modifications can enhance the compound’s biological activity and stability .
Scientific Research Applications
Chemistry: Uvidin C serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: In biological research, this compound has been investigated for its antimicrobial and antifungal properties.
Medicine: this compound’s biological activities have also been explored in the context of medicine.
Mechanism of Action
The mechanism of action of Uvidin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Uvidin C is part of a family of drimane sesquiterpenes, which includes compounds such as Uvidin A, Uvidin B, Uvidin D, and Uvidin E . These compounds share similar structural features but differ in their functional groups and biological activities.
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups, which contribute to its distinct biological activities.
Properties
CAS No. |
74635-85-1 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1aS,2S,2aS,6aS,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-2,2a,4,5,6,7-hexahydro-1aH-naphtho[2,3-b]oxiren-2-ol |
InChI |
InChI=1S/C15H26O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12+,14-,15-/m1/s1 |
InChI Key |
CQPOKEOPVJGEOP-YRLDTQBMSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H]([C@H]3[C@@]([C@@H]2CO)(O3)C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C3C(C2CO)(O3)C)O)C)C |
Origin of Product |
United States |
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